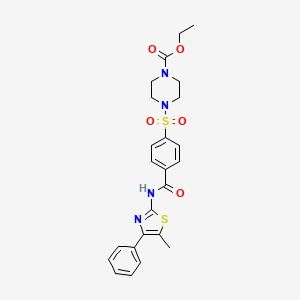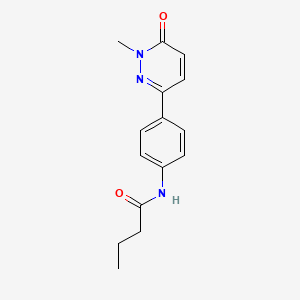
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” was optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Physical And Chemical Properties Analysis
The molecular weight of a related compound, “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid”, is 237.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research indicates that structurally related compounds are utilized in the synthesis of novel heterocyclic compounds with antimicrobial properties. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been explored for their antimicrobial activity against various bacteria and fungi. This suggests that related compounds could be synthesized for similar biological applications (Sarvaiya, Gulati, & Patel, 2019).
Structural Studies and Supramolecular Assembly
Structural studies of related compounds have been conducted, which include the synthesis and molecular structure analysis through single-crystal X-ray diffraction. These studies provide insights into the supramolecular assembly of crystals, which is essential for understanding the chemical and physical properties of new compounds (Artime et al., 2018).
Insecticidal Activity
The synthesis and evaluation of anthranilic diamides analogs containing 1,3,4-oxadiazole rings for insecticidal activities against Plutella xylostella demonstrate the potential for developing new pest control agents. This research highlights the relationship between structure and insecticidal activity, providing a basis for the design of more effective compounds (Qi et al., 2014).
Heterocyclic Synthesis for Potential Antimicrobial Agents
The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach have been explored for their potential as antimicrobial agents. This synthesis pathway highlights the versatility of related compounds in generating bioactive molecules that could serve as leads for the development of new antimicrobial drugs (Bhat et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the presence of other molecules, the pH and temperature of the environment, and the specific cell or tissue type in which the compound is acting.
Biochemische Analyse
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(20)18(2)17-13/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIBLASKQGHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)
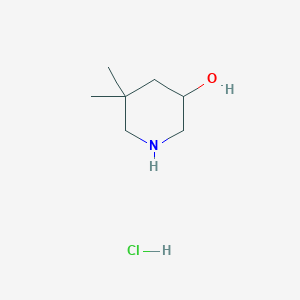
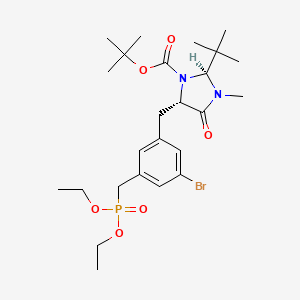
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
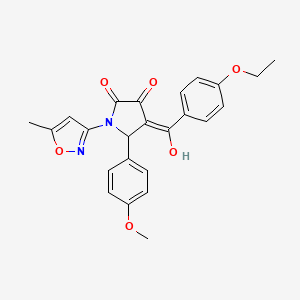
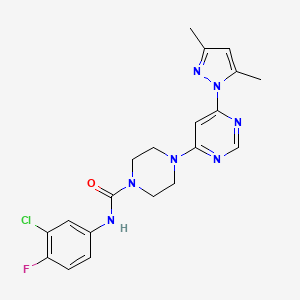
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)
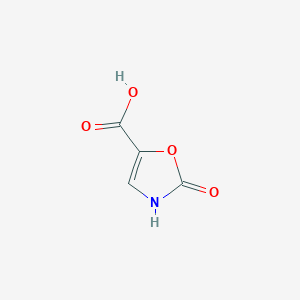
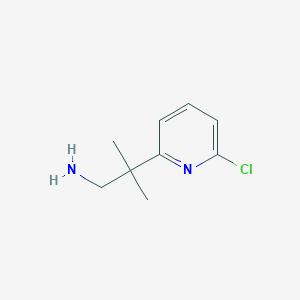
![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)
